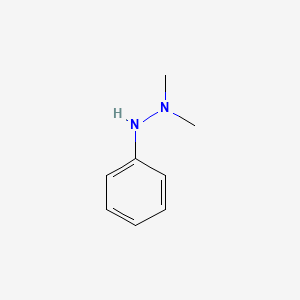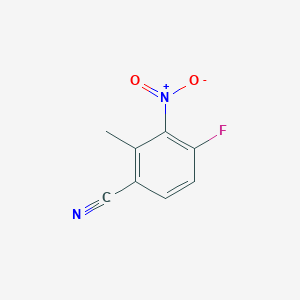![molecular formula C9H17NO4 B8589863 (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8589863.png)
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid is a derivative of the amino acid valine It is characterized by the presence of an isopropoxycarbonyl group attached to the nitrogen atom of the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group of D-valine using an isopropoxycarbonyl group. This can be achieved through the reaction of D-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial preparation methods. These methods involve the use of microorganisms to produce D-valine, which is then chemically modified to obtain this compound. Microbial preparation is advantageous due to its high stereoselectivity, mild reaction conditions, and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isopropoxycarbonyl group to other functional groups.
Substitution: The isopropoxycarbonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted valine derivatives.
Scientific Research Applications
(2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anticancer agents.
Industry: This compound is used in the production of agricultural pesticides and veterinary antibiotics.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid include:
- N-carbamyl-D-valine
- N-acyl-D-valine
- DL-valine
Uniqueness
This compound is unique due to the presence of the isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m1/s1 |
InChI Key |
BOEQBJGCRDSQAI-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Pyridin-3-yl)methyl [4-(thiocyanato)phenyl]carbamate](/img/structure/B8589816.png)




![6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8589841.png)




